[4-(1,1-Difluoroethyl)oxan-4-yl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroethyl halide with a suitable oxane derivative in the presence of a base to facilitate the substitution reaction . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, temperatures ranging from 0°C to 80°C.
Reduction: LiAlH4, NaBH4, solvents like ether or THF, temperatures ranging from -20°C to room temperature.
Substitution: SOCl2, PBr3, pyridine, temperatures ranging from 0°C to room temperature.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds, esters.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
- [4-(1,1-Difluoroethyl)tetrahydropyran-4-yl]methanol
- [4-(1,1-Difluoroethyl)oxan-4-yl]ethanol
- [4-(1,1-Difluoroethyl)oxan-4-yl]propane
Comparison: Compared to its analogs, [4-(1,1-Difluoroethyl)oxan-4-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-7(9,10)8(6-11)2-4-12-5-3-8/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCEQSLFGFHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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